Carbamic acid, [[(4-methoxyphenyl)amino]sulfonyl]-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, [[(4-methoxyphenyl)amino]sulfonyl]-, methyl ester is a chemical compound with the molecular formula C9H11NO2. This compound is known for its applications in various fields, including chemistry, biology, and industry. It is characterized by the presence of a carbamic acid group attached to a 4-methoxyphenyl group, which is further linked to a sulfonyl group and a methyl ester group.
Preparation Methods
The synthesis of carbamic acid, [[(4-methoxyphenyl)amino]sulfonyl]-, methyl ester typically involves the reaction of 4-methoxyaniline with chlorosulfonic acid to form the corresponding sulfonyl chloride. This intermediate is then reacted with methyl carbamate to yield the desired product. The reaction conditions often require controlled temperatures and the use of appropriate solvents to ensure high yield and purity.
Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to optimize efficiency and reduce costs. The use of catalysts and advanced purification techniques can further enhance the production process.
Chemical Reactions Analysis
Carbamic acid, [[(4-methoxyphenyl)amino]sulfonyl]-, methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group, depending on the reducing agent used.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Hydrolysis: Hydrolysis of the ester group can yield the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Carbamic acid, [[(4-methoxyphenyl)amino]sulfonyl]-, methyl ester has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of sulfonamide derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of carbamic acid, [[(4-methoxyphenyl)amino]sulfonyl]-, methyl ester involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with enzymes and proteins, potentially inhibiting their activity. The compound’s structure allows it to interact with various biological molecules, leading to its observed effects.
Comparison with Similar Compounds
Carbamic acid, [[(4-methoxyphenyl)amino]sulfonyl]-, methyl ester can be compared with other similar compounds, such as:
Carbamic acid, 4-methylphenyl, methyl ester: This compound has a similar structure but lacks the sulfonyl group, resulting in different chemical and biological properties.
Carbamic acid, (4-chlorophenyl)-, methyl ester:
Carbamic acid, 4-methoxyphenyl, ethyl ester: The ethyl ester group provides different solubility and reactivity characteristics compared to the methyl ester group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
503310-67-6 |
---|---|
Molecular Formula |
C9H12N2O5S |
Molecular Weight |
260.27 g/mol |
IUPAC Name |
methyl N-[(4-methoxyphenyl)sulfamoyl]carbamate |
InChI |
InChI=1S/C9H12N2O5S/c1-15-8-5-3-7(4-6-8)10-17(13,14)11-9(12)16-2/h3-6,10H,1-2H3,(H,11,12) |
InChI Key |
FPVHROUQEOGJBY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)NC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.